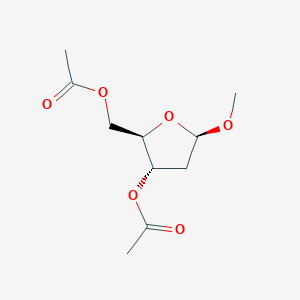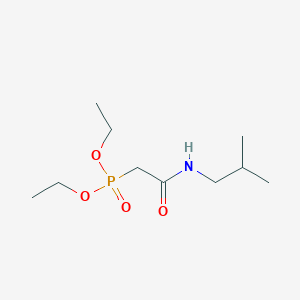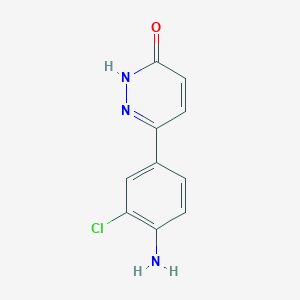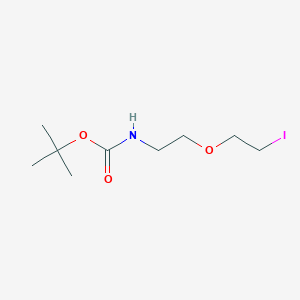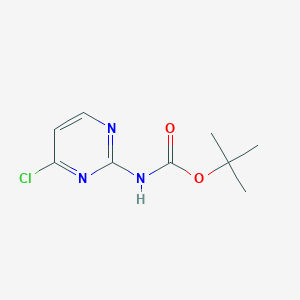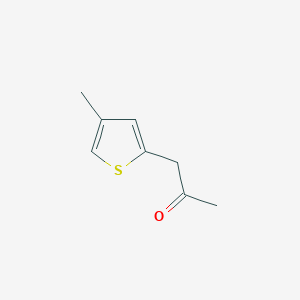
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
説明
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol , also known by its IUPAC name 1,2,3,4-tetrahydro-3-isoquinolinylmethanol , is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is a solid and is typically stored in a dark place, sealed, and kept dry .
Physical And Chemical Properties Analysis
- Safety Information : Classified as a Warning substance. Precautions include avoiding skin and eye contact. Refer to the provided MSDS for detailed safety instructions.
科学的研究の応用
1. Synthesis of Calycotomine Enantiomers
(Schönstein, Forró, & Fülöp, 2013) explored the synthesis of both enantiomers of calycotomine, utilizing (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate. This process involved the asymmetric O-acylation of N-Boc-protected (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, exhibiting high enantioselectivity.
2. Optically Active Isoquinoline Derivatives
In the study by (Gzella et al., 2002), optically active derivatives of tetrahydroisoquinoline, specifically 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, were examined. Their absolute configurations were confirmed, which is crucial for understanding the stereoselective properties of these compounds.
3. Intermediate for Organic Synthesis
A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, using (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate, was developed by (Ta, 2013). This highlights the role of this compound as a valuable intermediate in organic synthesis.
4. Isolation from Calycotome Villosa
(El Antri et al., 2004) isolated two tetrahydroisoquinoline alkaloids from Calycotome Villosa, including a variant of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This demonstrates its natural occurrence and potential for extraction from plant sources.
5. Chromatographic Analysis of Isoquinolines
The work of (Inoue, Matsubara, & Tsuruta, 2008) involved developing a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines. This research aids in the analytical chemistry of compounds like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
6. Lipophilicity Study
A study on the lipophilicity of amide derivatives of α-(1,2,3,4-tetrahydroisoquinolin-2-yl)-γ-hydroxybutyric acid by (Więckowski et al., 2007) provides insight into the physicochemical properties of related tetrahydroisoquinoline compounds.
7. Impact on Lipid Dynamics
Research by (Nguyen et al., 2019) explored the effects of methanol on lipid dynamics. While not directly studying (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, this research provides context for understanding the behavior of methanol derivatives in biological systems.
8. Anticancer Agents Synthesis
(Redda, Gangapuram, & Ardley, 2010) synthesized analogs of tetrahydroisoquinoline, noting its presence in biologically active molecules and potential as anticancer agents.
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




